molecular formula C13H13NO4 B12780018 Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy- CAS No. 81257-92-3

Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-

Cat. No.: B12780018
CAS No.: 81257-92-3
M. Wt: 247.25 g/mol
InChI Key: ZUPNYCBRFZYXLA-UHFFFAOYSA-N
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Description

Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy- is a complex heterocyclic compound that has garnered significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrano ring fused to an indole moiety, making it a valuable scaffold for the development of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 3-aminophenol with β-ketoesters can lead to the formation of pyranoindoles through the Pechmann condensation reaction . The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid in toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and energy-efficient techniques like microwave-assisted synthesis, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen and the pyrano ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various alkylated derivatives .

Scientific Research Applications

Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy- involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy- stands out due to its specific structural features, which confer unique biological activities and chemical reactivity. Its ability to undergo a variety of chemical reactions and its potential for therapeutic applications make it a compound of great interest in both academic and industrial research .

Properties

CAS No.

81257-92-3

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

5-methoxy-1,7,8,9-tetrahydropyrano[2,3-g]indole-2-carboxylic acid

InChI

InChI=1S/C13H13NO4/c1-17-10-6-7-5-9(13(15)16)14-11(7)8-3-2-4-18-12(8)10/h5-6,14H,2-4H2,1H3,(H,15,16)

InChI Key

ZUPNYCBRFZYXLA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C3C(=C1)C=C(N3)C(=O)O)CCCO2

Origin of Product

United States

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